4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine group
Preparation Methods
The synthesis of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine or hydrazide. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the hydrazone bond.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Scientific Research Applications
3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with molecular targets through the C=N bond. This bond can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. The compound’s hydrazone group can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can affect their chemical and biological properties. The uniqueness of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE lies in its specific combination of functional groups, which can lead to distinct reactivity and applications .
Properties
Molecular Formula |
C19H20FN3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-3-13(11-17(16)27-2)12-21-23-19(25)10-9-18(24)22-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
LSUNRUZAGANLSB-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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